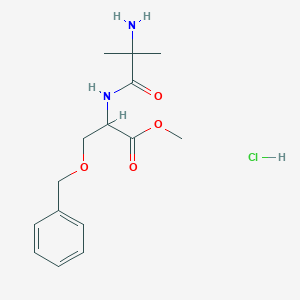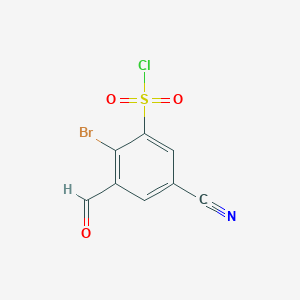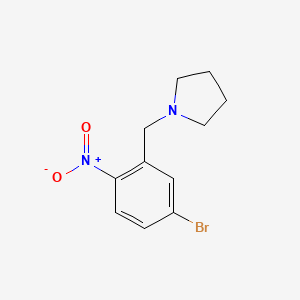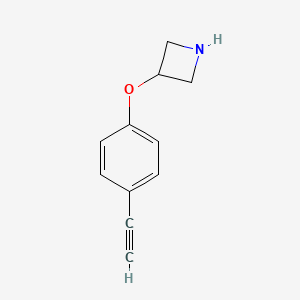
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride
説明
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride , often referred to as NPAA-36, is a novel non-protein amino acid derivative. Its chemical formula is C15H23ClN2O4 , with a molecular weight of 330.81 g/mol . This compound exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and antinociceptive effects.
Synthesis Analysis
The synthesis of NPAA-36 involves a carefully designed process. Researchers have developed a new method for its synthesis, which allows for efficient production. The compound’s structure includes an amino group, a methyl ester, and a benzyloxypropionic acid moiety .
Molecular Structure Analysis
Chemical Reactions Analysis
NPAA-36 has been evaluated for its reactivity and interactions. It exhibits anti-inflammatory properties, as demonstrated by its inhibition of xylene-induced ear edema in animal models. Additionally, it displays antinociceptive activity, increasing tail cut-off latency in the tail-flick test. Importantly, NPAA-36 shows lower gastrointestinal toxicity compared to other arylpropionic acid derivatives commonly used as NSAIDs .
Physical And Chemical Properties Analysis
科学的研究の応用
Selective Protection of Amino Acids
A study by Egbertson, Homnick, and Hartman (1993) discusses the selective protection of 2,3-diaminopropionic acid, which is a process relevant to the manipulation of amino acids for synthesizing specific derivatives. This process is crucial in peptide synthesis and drug development, where protecting groups are used to mask reactive sites on molecules during chemical reactions (Egbertson, Homnick, & Hartman, 1993).
Synthesis of Phosphorothioylated Amino Acids
Baraniak et al. (2002) developed a method for the efficient synthesis of N- and O-phosphorothioylated amino acids. This method involves the reaction of amino acid methyl esters with specific reagents to produce compounds that could have applications in biochemical research and drug development (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
Efficient Peptide Coupling
Brunel, Salmi, and Letourneux (2005) described an efficient peptide coupling method using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. This method is applicable for the synthesis of various substituted amino acid derivatives, illustrating the compound's relevance in peptide synthesis and potentially in the synthesis of complex molecules such as enzymes or drugs (Brunel, Salmi, & Letourneux, 2005).
Synthesis and Evaluation of Derivatives
Chvapil et al. (2005) explored the synthesis of long-acting derivatives of certain compounds, aiming to convert hydrophilic drugs into lipophilic derivatives for prolonged effectiveness. This research highlights the importance of modifying compounds to enhance their pharmacological properties (Chvapil, Kielar, Liška, Silhánková, & Brendel, 2005).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[(2-amino-2-methylpropanoyl)amino]-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,16)14(19)17-12(13(18)20-3)10-21-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHPFUGUJHBIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)

![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)


![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)

![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)